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Compound of Interest

Compound Name: Boxidine

Cat. No.: B084969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Boxidine is a synthetic compound recognized for its role in lipid metabolism. Primarily, it

functions as an inhibitor of the final step in cholesterol biosynthesis and also impedes sterol

absorption. This guide provides a comprehensive overview of the known chemical and physical

properties of Boxidine, its mechanism of action, and generalized experimental protocols

relevant to its study. Due to the limited publicly available data on Boxidine, this document

focuses on its established characteristics and provides illustrative methodologies for its

investigation.

Chemical Structure and Properties
Boxidine is a pyrrolidine derivative with a trifluoromethylphenyl-phenoxy moiety. The

hydrochloride salt is a common form in which this compound is supplied.
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Identifier Value

IUPAC Name
1-[2-[4-[4-

(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine

Synonyms Boxidine, CL 65205

CAS Number
10355-14-3 (Boxidine), 23239-86-3 (Boxidine

Hydrochloride)

Molecular Formula
C₁₉H₂₀F₃NO (Boxidine), C₁₉H₂₁ClF₃NO

(Boxidine Hydrochloride)

SMILES
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C

=C3)C(F)(F)F

InChIKey FOCUKKUAGZPPCU-UHFFFAOYSA-N

Physicochemical Properties
Property Value (Boxidine)

Value (Boxidine
Hydrochloride)

Molecular Weight 335.36 g/mol 371.8 g/mol

Stereochemistry Achiral Achiral

Note: Further quantitative data such as pKa, LogP, and solubility are not readily available in

public literature.

Mechanism of Action
Boxidine exhibits a dual mechanism in altering lipid homeostasis:

Inhibition of Cholesterol Biosynthesis: Boxidine is known to inhibit the transformation of 7-

dehydrocholesterol (7-DHC) to cholesterol.[1] This action targets the enzyme 7-

dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-

Russell pathway of cholesterol synthesis. Inhibition of DHCR7 leads to an accumulation of 7-

DHC and a reduction in cellular cholesterol levels. The elevation of 7-DHC is a key

biomarker for the activity of DHCR7 inhibitors.
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Inhibition of Sterol Absorption: In addition to its effects on cholesterol synthesis, Boxidine
also inhibits the absorption of sterols from the intestine.[1] The precise molecular target for

this activity has not been fully elucidated in publicly available literature but is a characteristic

of some lipid-lowering agents.

Cholesterol Biosynthesis Pathway Inhibition
The following diagram illustrates the terminal step of the cholesterol biosynthesis pathway and

the point of inhibition by Boxidine.
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Cholesterol biosynthesis inhibition by Boxidine.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Boxidine are not

widely published. The following sections provide generalized methodologies for key

experiments that would be essential for the characterization of Boxidine, based on standard

practices in the field.

General Synthesis of N-substituted Pyrrolidines
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A common method for the synthesis of N-substituted pyrrolidines, such as Boxidine, involves

the N-alkylation of pyrrolidine. The synthesis of Boxidine would likely involve the reaction of

pyrrolidine with a suitable electrophile containing the 4-(4-(trifluoromethyl)phenyl)phenoxy)ethyl

moiety.

Materials:

Pyrrolidine

1-(2-bromoethoxy)-4-(4-(trifluoromethyl)phenyl)benzene (or a similar reactive precursor)

A suitable base (e.g., potassium carbonate, triethylamine)

Anhydrous solvent (e.g., acetonitrile, DMF)

Standard laboratory glassware and purification equipment (e.g., rotary evaporator,

chromatography columns)

Procedure:

Dissolve pyrrolidine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask

under an inert atmosphere.

Add the base (2.0-3.0 equivalents) to the solution.

Add the electrophilic precursor (1.1-1.5 equivalents) to the reaction mixture.

Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress

by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the base.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel to yield the final compound.

Characterize the purified compound using techniques such as NMR spectroscopy and mass

spectrometry.
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In Vitro Cholesterol Absorption Assay (Caco-2 Cell
Model)
This protocol describes a general method for assessing the inhibition of cholesterol absorption

using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized

monolayer of enterocyte-like cells.

Materials:

Caco-2 cells

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

Transwell inserts

Boxidine

Ezetimibe (positive control)

Micellar solution containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or fluorescent

cholesterol (e.g., NBD-cholesterol)

Scintillation counter or fluorescence plate reader

Procedure:

Cell Culture: Culture Caco-2 cells in DMEM supplemented with FBS and antibiotics. Seed

the cells onto Transwell inserts and allow them to differentiate for 21 days to form a polarized

monolayer.

Compound Treatment: Prepare various concentrations of Boxidine and Ezetimibe in serum-

free DMEM.

Cholesterol Uptake:

Prepare a cholesterol mixed micelle solution containing [³H]-cholesterol or NBD-

cholesterol.
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Pre-incubate the differentiated Caco-2 cell monolayers with the different concentrations of

Boxidine or Ezetimibe for a defined period (e.g., 2 hours).

Add the cholesterol micelle solution to the apical side of the Transwell inserts and incubate

for a further period (e.g., 2-4 hours).

Quantification:

After incubation, wash the cells thoroughly with cold PBS to remove non-absorbed

cholesterol.

Lyse the cells and measure the amount of absorbed cholesterol. For [³H]-cholesterol, use

a scintillation counter. For NBD-cholesterol, use a fluorescence plate reader.

Data Analysis: Calculate the percentage of cholesterol absorption inhibition for each

concentration of Boxidine compared to the untreated control. Determine the IC₅₀ value.

DHCR7 Inhibition Assay (Cell-Based)
This protocol outlines a general method for determining the inhibitory activity of Boxidine on

DHCR7 in a cell-based assay by measuring the accumulation of 7-dehydrocholesterol.

Materials:

A suitable cell line (e.g., Neuro2a, HepG2)

Cell culture medium and supplements

Boxidine

A known DHCR7 inhibitor (e.g., AY9944) as a positive control

Solvents for lipid extraction (e.g., hexane, isopropanol)

LC-MS/MS system for sterol analysis

Procedure:

Cell Culture and Treatment:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b084969?utm_src=pdf-body
https://www.benchchem.com/product/b084969?utm_src=pdf-body
https://www.benchchem.com/product/b084969?utm_src=pdf-body
https://www.benchchem.com/product/b084969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture the chosen cell line to a suitable confluency in multi-well plates.

Treat the cells with various concentrations of Boxidine or the positive control for a

specified time (e.g., 24 hours).

Lipid Extraction:

After treatment, wash the cells with PBS.

Harvest the cells and perform a lipid extraction using an appropriate solvent system.

Sterol Analysis:

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Analyze the levels of 7-dehydrocholesterol and cholesterol using a validated LC-MS/MS

method.

Data Analysis:

Calculate the ratio of 7-DHC to cholesterol for each treatment condition.

Determine the concentration of Boxidine that causes a 50% increase in the 7-

DHC/cholesterol ratio (EC₅₀) as a measure of its DHCR7 inhibitory potency.

Experimental Workflow for In Vitro Cholesterol
Absorption Assay
The following diagram illustrates a typical workflow for an in vitro cholesterol absorption assay.
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Workflow for a cholesterol absorption assay.
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Quantitative Data
As of the latest literature review, specific quantitative data for Boxidine, such as IC₅₀/EC₅₀

values for its biological targets, detailed pharmacokinetic parameters (ADME), and toxicological

data (LD₅₀), are not available in the public domain. Researchers are encouraged to perform the

experiments outlined in Section 3 to determine these values.

Conclusion
Boxidine is a compound with a defined role as an inhibitor of both cholesterol synthesis via

DHCR7 and intestinal sterol absorption. While its basic chemical identity is established, a

significant opportunity exists for further research to quantify its biological activity, elucidate its

full pharmacokinetic and toxicological profile, and further explore its therapeutic potential. The

generalized protocols provided herein offer a framework for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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